Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene
CAS No.: 32677-47-7
Cat. No.: VC20485841
Molecular Formula: C17H22O5
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32677-47-7 |
|---|---|
| Molecular Formula | C17H22O5 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene |
| Standard InChI | InChI=1S/C10H12.C4H2O3.C3H8O2/c1-2-9-7-4-5-8(6-7)10(9)3-1;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2,4-5,7-10H,3,6H2;1-2H;3-5H,2H2,1H3 |
| Standard InChI Key | KCRQNTINBSSIMH-UHFFFAOYSA-N |
| Canonical SMILES | CC(CO)O.C1C=CC2C1C3CC2C=C3.C1=CC(=O)OC1=O |
Introduction
Molecular Structure and Composition
Component Analysis
The compound is a stoichiometric adduct of three components:
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Furan-2,5-dione (Maleic Anhydride): A cyclic dicarboxylic anhydride with the formula C₄H₂O₃, characterized by two electrophilic carbonyl groups that enable nucleophilic addition reactions.
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Propane-1,2-diol (Propylene Glycol): A diol (C₃H₈O₂) widely used as a solvent and humectant due to its hygroscopicity and low toxicity.
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Tricyclo[5.2.1.02,6]deca-3,8-diene: A bicyclic hydrocarbon (C₁₀H₁₂) with a rigid fused-ring structure that contributes steric hindrance and thermal stability .
The hybrid structure is stabilized through hydrogen bonding between the hydroxyl groups of propylene glycol and the carbonyl groups of maleic anhydride, while the tricyclic component provides a hydrophobic backbone .
Molecular Formula and Weight
The compound’s molecular formula, C₁₇H₂₂O₅, is derived from the summation of its components:
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Furan-2,5-dione: C₄H₂O₃
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Propane-1,2-diol: C₃H₈O₂
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Tricyclo[5.2.1.02,6]deca-3,8-diene: C₁₀H₁₂
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 306.4 g/mol | |
| CAS Number | 32677-47-7 | |
| IUPAC Name | Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene |
Synthesis and Reactivity
Synthesis Pathways
The compound is synthesized via a stepwise process:
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Esterification: Maleic anhydride reacts with propylene glycol under acidic conditions to form a diester intermediate.
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Cycloaddition: The tricyclo[5.2.1.02,6]deca-3,8-diene is incorporated via Diels-Alder reaction, leveraging the dienophile properties of maleic anhydride .
The reaction is monitored using FT-IR spectroscopy to confirm the disappearance of maleic anhydride’s carbonyl peaks (1,850 cm⁻¹) and the emergence of ester linkages (1,720 cm⁻¹).
Chemical Reactivity
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Hydrolysis: The maleic anhydride moiety hydrolyzes in aqueous media to form maleic acid, rendering the compound pH-sensitive.
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Thermal Stability: The tricyclic component enhances thermal stability, with decomposition temperatures exceeding 200°C .
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Nucleophilic Substitution: The ester linkages undergo transesterification with alcohols, enabling polymer crosslinking.
Applications
Industrial Polymers
The compound serves as a crosslinker in unsaturated polyester resins, improving mechanical strength and corrosion resistance in fiberglass composites. Its bifunctional reactivity allows covalent bonding with styrene monomers during free-radical polymerization.
Pharmaceutical Uses
In drug delivery systems, the pH-sensitive hydrolysis of maleic anhydride facilitates targeted release in acidic environments (e.g., tumor tissues). Propylene glycol enhances the solubility of hydrophobic APIs, as demonstrated in patents for antitumor formulations .
Fragrance Compositions
The tricyclic hydrocarbon imparts a woody odor profile, making the compound a fixative in perfumes . Its low volatility ensures prolonged fragrance retention, as evidenced by its use in premium cosmetic products .
Research Findings
Component Interactions
Studies using NMR spectroscopy reveal π-π stacking between the tricyclic hydrocarbon and maleic anhydride’s aromatic ring, stabilizing the hybrid structure . Differential scanning calorimetry (DSC) shows a single glass transition temperature (Tg = 45°C), confirming homogeneity.
Stability and Degradation
Accelerated aging tests (40°C, 75% RH) indicate a 15% mass loss over 6 months, attributed to ester hydrolysis. Stabilizers like hindered phenols (e.g., BHT) reduce degradation by scavenging free radicals.
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